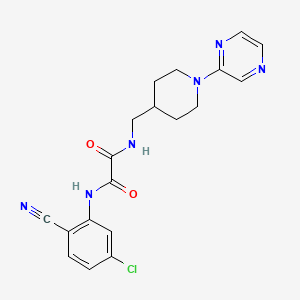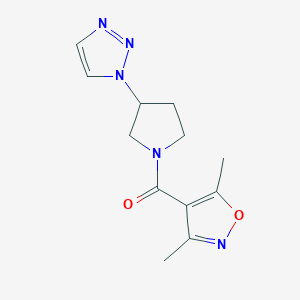
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques and Derivative Formation : The synthesis of dimethyl sulfomycinamate, a product of thiopeptide antibiotics, through a multistep Bohlmann-Rahtz heteroannulation reaction showcases the intricate chemical processes involved in the creation of complex compounds related to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (Bagley et al., 2005).
Molecular Reactions and Structural Modifications : A study on the reaction of dialkyl 2-butynoate with aniline and formaldehyde provides insights into the molecular interactions and structural revisions in compounds with similar structures to the target compound (Srikrishna et al., 2010).
Biological and Pharmacological Activities
Antimicrobial Properties : The synthesis and evaluation of novel derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, indicate antimicrobial activities. These studies suggest potential applications in designing new therapeutic tools (Hublikar et al., 2019).
Drug-Likeness and Antimicrobial Investigations : Research on dihydropyrrolone conjugates highlights their in vitro antibacterial and antifungal properties, aligning with the drug-likeness properties of related compounds (Pandya et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Metals : 1,2,3-Triazole derivatives, including those structurally similar to the target compound, have been studied as corrosion inhibitors for mild steel in acidic media. This underscores the potential industrial applications of these compounds in protecting metals from corrosion (Ma et al., 2017).
Catalysis and Chemical Reactions
- Role in Catalytic Processes : The synthesis and characterization of various complexes, such as Iridium(I) complexes with upper rim functionalized PTA derivatives, demonstrate the catalytic potential of compounds similar in structure to the target compound. These complexes are used in hydrogenation of unsaturated aldehydes and ketones, indicating their significance in catalytic processes (Guerriero et al., 2011).
Mecanismo De Acción
Target of Action
It is known that 1,2,3-triazoles, a key structural component of this compound, are capable of binding with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The 1,2,3-triazole ring is known to interact with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Pharmacokinetics
1,2,3-triazoles are known to be stable towards metabolic degradation and easily form hydrogen bonding which can increase solubility favoring the binding of biomolecular targets
Result of Action
Given the wide range of biological activities associated with 1,2,3-triazoles , it is likely that the compound could have multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-11(9(2)19-14-8)12(18)16-5-3-10(7-16)17-6-4-13-15-17/h4,6,10H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWWPKTZVWJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2759241.png)
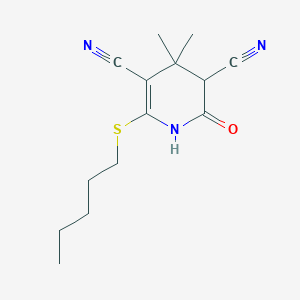
![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2759243.png)
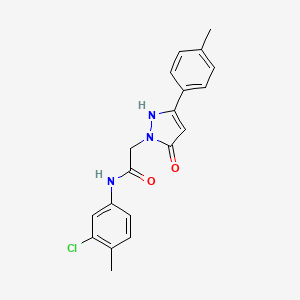
![5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2759247.png)
![N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2759248.png)
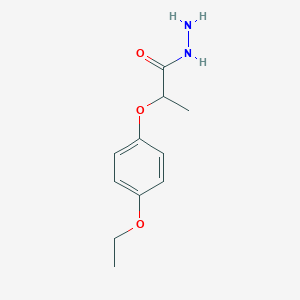
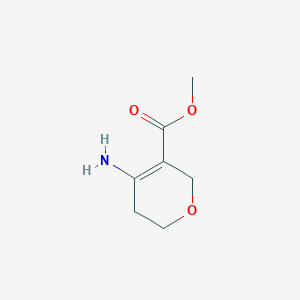
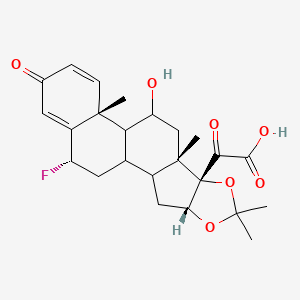
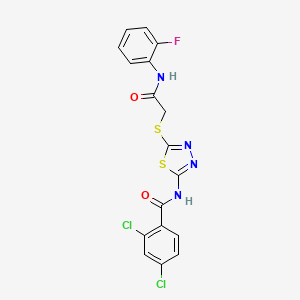
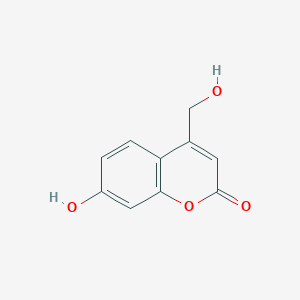
![2-Methoxyethyl 5-[(hydrazinecarbonyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2759261.png)
